molecular formula C12H9ClN2O3 B13509088 Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate

Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate

Cat. No.: B13509088
M. Wt: 264.66 g/mol
InChI Key: KOMBUHHLEYIKFV-UHFFFAOYSA-N
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Description

Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is a chemical compound with the molecular formula C12H9ClN2O3 and a molecular weight of 264.66 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ester group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate typically involves the reaction of 5-chloropyrimidine-2-ol with methyl 4-hydroxybenzoate under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation of the ester group can produce carboxylic acids .

Mechanism of Action

The mechanism of action of methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

methyl 4-(5-chloropyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C12H9ClN2O3/c1-17-11(16)8-2-4-10(5-3-8)18-12-14-6-9(13)7-15-12/h2-7H,1H3

InChI Key

KOMBUHHLEYIKFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=N2)Cl

Origin of Product

United States

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